molecular formula C12H16F3N3O5 B11487078 Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(5-methyl-3-isoxazolyl)amino]-, ethyl ester

Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(5-methyl-3-isoxazolyl)amino]-, ethyl ester

Cat. No.: B11487078
M. Wt: 339.27 g/mol
InChI Key: IZNKXFNTLBVEKE-UHFFFAOYSA-N
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Description

This compound is a fluorinated ethyl ester derivative of propanoic acid featuring dual amino substituents: an ethoxycarbonylamino group and a 5-methyl-3-isoxazolylamino group. The trifluoromethyl (-CF₃) moiety at the C3 position enhances its lipophilicity and metabolic stability, making it structurally distinct from simpler propanoic acid esters.

Properties

Molecular Formula

C12H16F3N3O5

Molecular Weight

339.27 g/mol

IUPAC Name

ethyl 2-(ethoxycarbonylamino)-3,3,3-trifluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propanoate

InChI

InChI=1S/C12H16F3N3O5/c1-4-21-9(19)11(12(13,14)15,17-10(20)22-5-2)16-8-6-7(3)23-18-8/h6H,4-5H2,1-3H3,(H,16,18)(H,17,20)

InChI Key

IZNKXFNTLBVEKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=NOC(=C1)C)NC(=O)OCC

Origin of Product

United States

Preparation Methods

The synthesis of ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents.

    Coupling reactions: The final compound is formed through coupling reactions that link the various functional groups together.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which ETHYL 2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUORO-2-[(5-METHYL-1,2-OXAZOL-3-YL)AMINO]PROPANOATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, influencing biochemical pathways and cellular processes. The trifluoromethyl group, in particular, can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Key Substituents Molecular Weight Unique Properties/Applications References
Target Compound : Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(5-methyl-3-isoxazolyl)amino]-, ethyl ester - Ethoxycarbonylamino
- 5-Methyl-3-isoxazolylamino
- CF₃ at C3
Not reported Enhanced lipophilicity; potential enzyme inhibition due to trifluoro and isoxazole groups.
Analog 1 : Propanoic acid, 2-[(5-phenyl-3-isoxazolyl)thio]-, ethyl ester (CAS 66196-59-6) - 5-Phenyl-3-isoxazolylthio group 277.34 g/mol Thioether linkage improves radical scavenging potential; used in polymer stabilization.
Analog 2 : Propanoic acid, 2-[4-[1,2,3,4-tetrahydro-5-[[(4-methylphenyl)amino]carbonyl]-6-phenyl-2-thioxo-4-pyrimidinyl]phenoxy]-, ethyl ester (CAS 666821-52-9) - Pyrimidinyl-thioxo
- Phenoxy linkage
515.62 g/mol High molecular weight; likely used in kinase inhibition studies.
Analog 3 : Ethyl 3-(2-fluoro-4-iodophenylamino)-3-thioxopropanoate (CAS 1008526-43-9) - Thioxo group
- 2-Fluoro-4-iodophenylamino
Not reported Halogenated aryl groups enhance binding to thyroid hormone receptors; radioimaging applications.
Analog 4 : Propanoic acid, 2-(methoxyimino)-3-(phenylmethoxy)-, ethyl ester (CAS 213908-94-2) - Methoxyimino
- Benzyloxy group
251.28 g/mol Oximino ether functionality improves photostability; agrochemical applications.

Structural Analysis

  • Analog 1 replaces the amino group with a thioether, which increases its susceptibility to oxidative degradation but enhances metal-chelating properties . Analog 2 incorporates a pyrimidinyl-thioxo system, enabling π-π stacking interactions in biological targets, a feature absent in the target compound .
  • NMR Profiles :

    • Evidence from similar compounds (e.g., Analog 2) suggests that substituents at the C2 position significantly alter chemical shifts in regions corresponding to adjacent protons (e.g., δ 2.5–3.5 ppm for CF₃ environments vs. δ 1.2–2.0 ppm for methyl groups) .

Physicochemical Properties

  • Lipophilicity (LogP): The trifluoro group in the target compound likely increases LogP compared to non-fluorinated analogs like Analog 4 (predicted LogP ~2.5 vs. ~1.8) .
  • pKa: The isoxazolylamino group (pKa ~4.5–5.5) may confer mild acidity, contrasting with Analog 2’s pyrimidinyl-thioxo system (pKa ~11.0) .

Biological Activity

Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(5-methyl-3-isoxazolyl)amino]-, ethyl ester (commonly referred to as the compound ) is a complex organic molecule notable for its diverse biological activity. Its structure features a propanoic acid backbone with ethoxycarbonyl and trifluoro substitutions, alongside an amino group linked to a 5-methyl-3-isoxazole moiety. This unique configuration suggests potential applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₂H₁₆F₃N₃O₅
  • Molecular Weight : Approximately 339.268 g/mol
  • Key Functional Groups :
    • Trifluoromethyl groups: Enhance lipophilicity and metabolic stability.
    • Isoxazole ring: Potentially increases biological activity through specific interactions with biological targets.

The biological activity of this compound can be attributed to several factors:

  • Trifluoromethyl Group : This group is known to increase the electrophilicity of the compound, facilitating interactions with nucleophiles in biological systems.
  • Isoxazole Moiety : Isoxazoles are often involved in binding to various receptors and enzymes, potentially influencing metabolic pathways.
  • Ethoxycarbonyl Group : This functional group may enhance solubility and bioavailability.

Pharmacological Potential

Research indicates that compounds similar to propanoic acid derivatives exhibit various pharmacological activities including:

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of related compounds featuring trifluoromethyl groups. Results indicated enhanced activity against Gram-positive bacteria due to increased membrane permeability facilitated by lipophilic characteristics.
  • Cytotoxicity Assessment :
    • In vitro studies on similar compounds demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaUnique Features
Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(phenylmethyl)amino]-, ethyl esterC₁₉H₁₉F₃N₂O₃Contains a benzoyl group; potential for different receptor interactions
Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, methyl esterC₅H₄F₆O₂Multiple trifluoromethyl groups; simpler structure but less diverse biological interactions
Ethyl 2-[(ethoxycarbonyl)amino]-3-dichloro-, ethyl esterC₁₂H₁₄Cl₂N₂O₂Contains dichloro substituents; differing halogenation pattern affecting reactivity

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